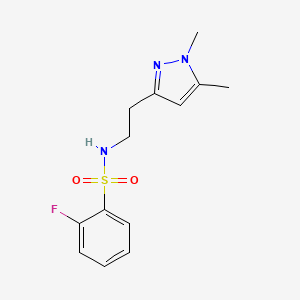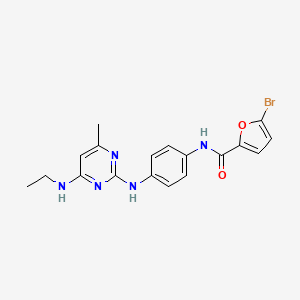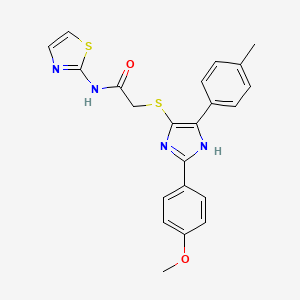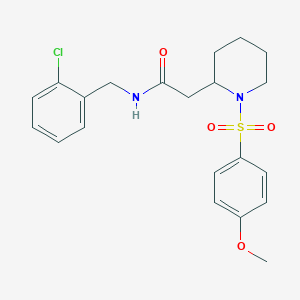
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a chemical compound with the molecular weight of 193.08 . It is stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is 1-(bromomethyl)-1-(methoxymethyl)cyclobutane .
Synthesis Analysis
The synthesis of cyclobutanes involves various methods such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . A [2 + 2] cycloaddition of terminal alkenes with allenoates is also used for the rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13BrO/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
Cyclobutanes undergo various reactions. For example, they can participate in Suzuki-Miyaura coupling reactions with potassium cyclopropyl- and cyclobutyltrifluoroborates . They can also undergo copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Physical And Chemical Properties Analysis
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a liquid at room temperature . It has a molecular weight of 193.08 .科学的研究の応用
Organic Synthesis and Catalysis
Cyclobutane derivatives, including those similar to the compound of interest, have been studied for their potential in organic synthesis. Lewis acid-catalyzed reactions involving cyclobutane derivatives have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process showcases the versatility of cyclobutane frameworks in synthesizing complex molecular structures under mild conditions, indicating potential applications of similar compounds in organic synthesis (Yao & Shi, 2007).
Photochemical Applications
The photochemical properties of cyclobutane derivatives have been investigated, showing that direct photolysis can lead to various isomeric products. These findings suggest that compounds like 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane could be of interest in photochemical studies for the generation of novel organic compounds through intramolecular reactions (Leigh & Li, 2003).
Material Science and Polymer Chemistry
In the field of material science, cyclobutane derivatives have been utilized in the synthesis of novel polymers. For example, cyclolinear polycarbosilanes with cyclobutane units have been synthesized and further functionalized to produce poly(methyl methacrylate) (PMMA) or polystyrene (PS) grafted copolymers. These materials demonstrate the potential of cyclobutane-containing compounds in developing advanced materials with specific properties (Hyun et al., 2006).
作用機序
The mechanism of action of cyclobutanes depends on the specific reaction they are involved in. For example, in the Suzuki-Miyaura coupling reaction, the cyclobutane acts as a coupling partner with potassium cyclopropyl- and cyclobutyltrifluoroborates . In the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes, the cyclobutane undergoes hydroalkylation .
Safety and Hazards
This compound is classified under GHS07 for safety . It has hazard statements H227, H315, H319, H335, indicating that it is a flammable liquid and vapor, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools .
特性
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSJMONHYJCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)
![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2835476.png)


![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)


![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)